molecular formula C8H15N3O2 B3283429 1-Ethyl-3-methylimidazolium aminoacetate CAS No. 766537-74-0

1-Ethyl-3-methylimidazolium aminoacetate

Cat. No.: B3283429
CAS No.: 766537-74-0
M. Wt: 185.22 g/mol
InChI Key: DVTRRYWFKKZCIE-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium aminoacetate is an amino acid-based ionic liquid. It is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances.

Scientific Research Applications

1-Ethyl-3-methylimidazolium aminoacetate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

1-Ethyl-3-methylimidazolium aminoacetate, also known as 1-ethyl-3-methylimidazolium glycinate, is an amino acid-based ionic liquid . Its primary targets are carbonyl compounds, where it acts as a robust organocatalyst for the cyanosilylation of these compounds with trimethylsilyl cyanide (TMSCN) .

Mode of Action

The compound interacts with its targets (carbonyl compounds) through a process called cyanosilylation . This process involves the addition of a cyanide group (CN) and a trimethylsilyl group (Si(CH3)3) to the carbonyl compound, facilitated by this compound . The catalyst loading can be reduced to as low as 0.1–0.0001 mol % under mild reaction conditions, giving considerably high TOF values .

Biochemical Pathways

The cyanosilylation of carbonyl compounds leads to the formation of cyanohydrins . Cyanohydrins are key synthetic intermediates as they can be further processed into a number of valuable organic compounds, such as β-amino alcohols, α-hydroxy acids, α-amino acids, etc .

Pharmacokinetics

Ionic liquids are known for their good solubility in both organic and inorganic solvents, which can influence their absorption and distribution . .

Result of Action

The result of the action of this compound is the formation of cyanohydrins from carbonyl compounds . These cyanohydrins can then be used to synthesize a variety of valuable organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds . For example, the cyanosilylation process it catalyzes can occur under mild reaction conditions . Additionally, the compound has been used to prepare amino acid immobilized porous supported materials as efficient adsorbents to capture CO2 , indicating that it can interact with and be influenced by other substances in its environment.

Safety and Hazards

1-Ethyl-3-methylimidazolium aminoacetate is harmful if swallowed and causes skin irritation . It may cause an allergic skin reaction . It is harmful to aquatic life . In case of skin contact, contaminated clothing should be removed and the skin should be rinsed with plenty of water .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-methylimidazolium aminoacetate interacts with various biomolecules in its applications. For instance, it can act as a catalyst in the aza-Michael reaction

Cellular Effects

The effects of this compound on cells are not well studied. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s known that it can act as a catalyst in the aza-Michael reaction , suggesting that it may interact with biomolecules at the molecular level. These interactions could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium aminoacetate is typically synthesized by reacting 1-ethyl-3-methylimidazolium with aminoacetic acid. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is purified through solvent distillation .

Industrial Production Methods: In industrial settings, the synthesis involves large-scale reactors where 1-ethyl-3-methylimidazolium is reacted with aminoacetic acid under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methylimidazolium aminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 1-Ethyl-3-methylimidazolium aminoacetate stands out due to its amino acid-based structure, which imparts unique properties such as enhanced biocompatibility and the ability to capture CO2 efficiently. Compared to other similar compounds, it offers better performance in specific applications like CO2 capture and phenolic compound separation .

Properties

IUPAC Name

2-aminoacetate;1-ethyl-3-methylimidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C2H5NO2/c1-3-8-5-4-7(2)6-8;3-1-2(4)5/h4-6H,3H2,1-2H3;1,3H2,(H,4,5)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTRRYWFKKZCIE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.C(C(=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716889
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium aminoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766537-74-0
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium aminoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylimidazolium aminoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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